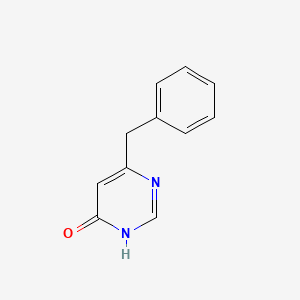
6-Benzylpyrimidin-4-ol
Vue d'ensemble
Description
Applications De Recherche Scientifique
Antibacterial and Antifungal Applications
6-Benzylpyrimidin-4-ol and its derivatives have been explored for their antibacterial and antifungal properties. For instance, derivatives such as 4-(bromomethyl)-N-(4-ethyl-6-methylpyrimidin-2-yl)benzamide demonstrated significant activity against various Gram-positive and Gram-negative bacteria, as well as against fungal species like Candida albicans and Aspergillus fumigates. These compounds were compared with standard drugs like Streptomycin and Amphotericin-B, showcasing potent microbial inhibition (Laxmi, Ravi, & Nath, 2019).
Benzodiazepine Receptor Ligands
Some derivatives of this compound have been investigated for their potential as benzodiazepine receptor ligands. A study synthesized and evaluated novel derivatives of 4,6-diphenylpyrimidin-2-ol, finding that certain compounds exhibited desirable properties as benzodiazepine agonists. These compounds showed promising sedative-hypnotic effects, anticonvulsant activity, and antianxiety effects without significant memory impairment, making them potential candidates for neurological disorders like insomnia and anxiety (Khoramjouy et al., 2021).
Anti-tubercular Activity
Certain pyrimidin-4-ol derivatives have also been predicted and confirmed to exhibit anti-tubercular activity. A study focusing on 2-(2-amino-6-methylpyrimidin-4-yl)-4-arylmethylidene-2,4-dihydro-3H-pyrazol-3-ones showed that these compounds possessed significant activity against Mycobacterium tuberculosis, with the mode of action being the inhibition of UDP-galactopyranose mutase, crucial for the biosynthesis of the mycobacterial cell wall (Erkin et al., 2021).
Supramolecular Structure and Stability
The synthesis and structural stability of arylsulfonylated 2-amino-6-methylpyrimidin derivatives have been studied, focusing on their non-covalent interactions and how these contribute to their structural stability. Theoretical calculations and analysis of these compounds provided insights into their stability, reactivity, and other properties, showing that different moieties attached to the pyrimidin-4-ol group cause variations in molecular orbital energies and reactivity parameters, influencing the compound's overall stability and properties (Ali et al., 2021).
Mécanisme D'action
Target of Action
6-Benzylpyrimidin-4-ol is a derivative of pyrimidine, a class of compounds known for their wide range of pharmacological effects . The primary targets of this compound are certain vital inflammatory mediators, including prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . These targets play crucial roles in the body’s inflammatory response.
Mode of Action
The compound’s anti-inflammatory effects are attributed to its inhibitory response against the expression and activities of these inflammatory mediators . This means that this compound interacts with its targets by suppressing their activities, leading to a reduction in inflammation.
Biochemical Pathways
Given the targets of the compound, it likely affects pathways involving the production and activity of inflammatory mediators .
Result of Action
The primary result of this compound’s action is a reduction in inflammation. By inhibiting the expression and activities of key inflammatory mediators, the compound can potentially alleviate symptoms associated with inflammatory conditions .
Analyse Biochimique
Biochemical Properties
6-Benzylpyrimidin-4-ol plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. One of the key interactions involves its binding to enzymes that participate in pyrimidine metabolism. For instance, this compound can act as an inhibitor of dihydroorotate dehydrogenase, an enzyme involved in the de novo synthesis of pyrimidines . This inhibition can lead to a decrease in the production of pyrimidine nucleotides, affecting DNA and RNA synthesis. Additionally, this compound has been shown to interact with proteins involved in cell signaling pathways, such as protein kinases, by modulating their activity through allosteric binding .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. In cancer cells, this compound has been observed to induce apoptosis by disrupting mitochondrial function and activating caspase pathways . This compound also influences cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, leading to altered gene expression and inhibition of cell proliferation . Furthermore, this compound affects cellular metabolism by inhibiting key enzymes in the tricarboxylic acid cycle, resulting in reduced ATP production and altered metabolic flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves its binding to the active site of dihydroorotate dehydrogenase, leading to enzyme inhibition and subsequent disruption of pyrimidine biosynthesis . Additionally, this compound can bind to protein kinases, causing conformational changes that either inhibit or activate their enzymatic activity . These interactions result in downstream effects on cell signaling pathways and gene expression. Moreover, this compound has been shown to induce oxidative stress by generating reactive oxygen species, further contributing to its cytotoxic effects .
Temporal Effects in Laboratory Settings
The stability and effects of this compound over time in laboratory settings have been studied extensively. This compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Its long-term effects on cellular function can vary. In in vitro studies, prolonged exposure to this compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis . In in vivo studies, the compound’s effects on cellular function have been shown to persist, with notable impacts on tissue homeostasis and organ function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to exert minimal toxic effects while effectively inhibiting target enzymes and pathways . At higher doses, this compound can induce significant toxicity, including hepatotoxicity and nephrotoxicity . Threshold effects have been identified, with specific dosages required to achieve therapeutic efficacy without causing adverse effects . These findings highlight the importance of dosage optimization in the potential therapeutic application of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to pyrimidine metabolism. It interacts with enzymes such as dihydroorotate dehydrogenase and orotate phosphoribosyltransferase, influencing the synthesis and degradation of pyrimidine nucleotides . Additionally, this compound affects metabolic flux by modulating the activity of key enzymes in the tricarboxylic acid cycle and glycolysis . These interactions can lead to changes in metabolite levels and overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with solute carrier transporters, facilitating its uptake into cells . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues is also affected by its binding to plasma proteins, which can modulate its bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound has been shown to localize primarily in the cytoplasm, where it interacts with enzymes and proteins involved in metabolic pathways . Additionally, this compound can be targeted to specific organelles, such as mitochondria, through post-translational modifications and targeting signals . These localization patterns are essential for the compound’s ability to modulate cellular processes and exert its biochemical effects.
Propriétés
IUPAC Name |
4-benzyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c14-11-7-10(12-8-13-11)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCPZGLWRQNPRGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC(=O)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50388724 | |
| Record name | 6-benzylpyrimidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50388724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16353-08-5 | |
| Record name | 6-(Phenylmethyl)-4(3H)-pyrimidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16353-08-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-benzylpyrimidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50388724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




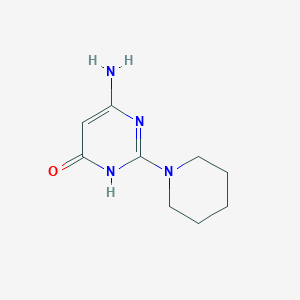
![N-cyclopropyl-2-[(2Z)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B1384308.png)

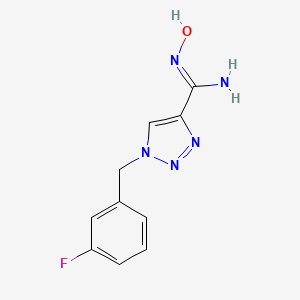
![3-[(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)diazenyl]benzoic acid](/img/structure/B1384311.png)
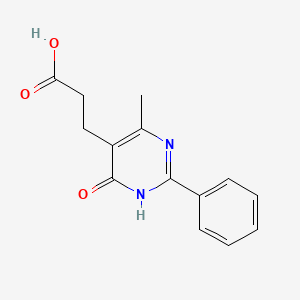
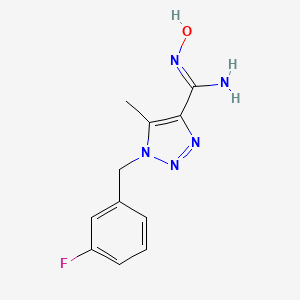
![2-amino-7-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B1384317.png)
![6-amino-2-[(3-methylphenyl)amino]pyrimidin-4(3H)-one](/img/structure/B1384318.png)
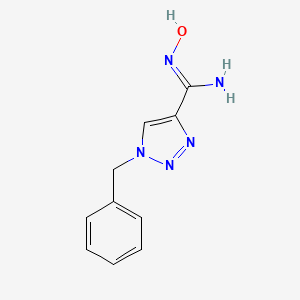

![6-amino-2-[(2-phenylethyl)amino]pyrimidin-4(3H)-one](/img/structure/B1384323.png)
